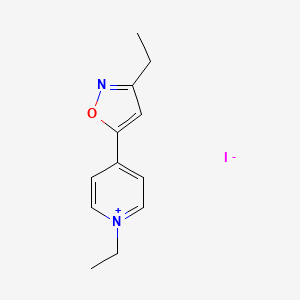
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide is a quaternary ammonium salt that features a pyridinium core substituted with an ethyl group and an isoxazole ring
準備方法
The synthesis of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide typically involves the quaternization of 4-(3-ethyl-5-isoxazolyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-(3-ethyl-5-isoxazolyl)pyridine and ethyl iodide.
Reaction Conditions: Reflux in acetonitrile or dimethylformamide.
Procedure: The starting materials are mixed in the solvent and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
化学反応の分析
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates, under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium cyanide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Major products formed from these reactions include substituted pyridinium salts, pyridinium N-oxides, and dihydropyridine derivatives.
科学的研究の応用
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of ionic liquids and as a component in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe for studying the interactions of pyridinium salts with biological membranes and proteins.
作用機序
The mechanism of action of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide involves its interaction with biological targets such as enzymes and receptors. The pyridinium moiety can interact with negatively charged sites on proteins, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar compounds to 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide include:
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound has a methoxycarbonyl group instead of the isoxazole ring, which affects its reactivity and applications.
1-Ethyl-4-(3,4-(methylenedioxy)-styryl)-pyridinium iodide:
The uniqueness of this compound lies in its combination of the pyridinium and isoxazole moieties, which confer distinct chemical reactivity and biological activity compared to other pyridinium salts.
特性
CAS番号 |
18704-52-4 |
|---|---|
分子式 |
C12H15IN2O |
分子量 |
330.16 g/mol |
IUPAC名 |
3-ethyl-5-(1-ethylpyridin-1-ium-4-yl)-1,2-oxazole;iodide |
InChI |
InChI=1S/C12H15N2O.HI/c1-3-11-9-12(15-13-11)10-5-7-14(4-2)8-6-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
AZKZKZZWBMNDRX-UHFFFAOYSA-M |
正規SMILES |
CCC1=NOC(=C1)C2=CC=[N+](C=C2)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)
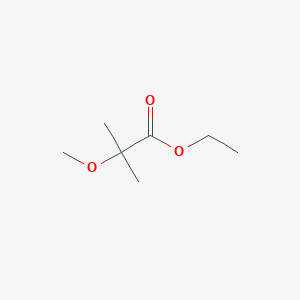
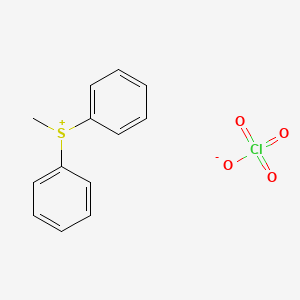

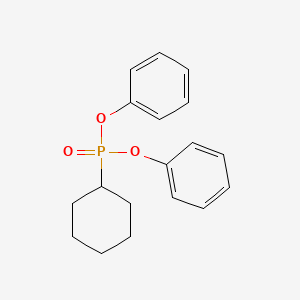
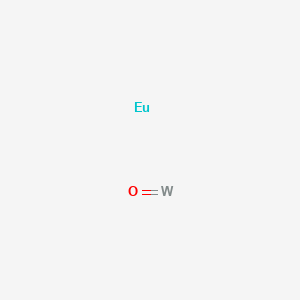
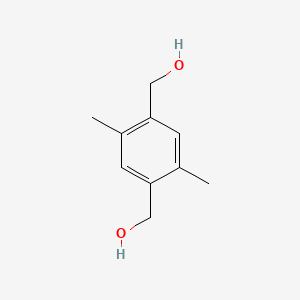
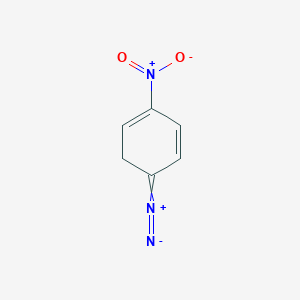
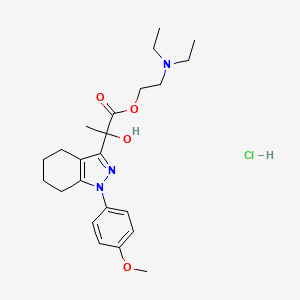


![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)

